N-(2-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide N-(2-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 891103-72-3
VCID: VC5176330
InChI: InChI=1S/C19H16N6O2S/c1-27-16-8-3-2-7-15(16)21-18(26)12-28-19-23-22-17-10-9-14(24-25(17)19)13-6-4-5-11-20-13/h2-11H,12H2,1H3,(H,21,26)
SMILES: COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Molecular Formula: C19H16N6O2S
Molecular Weight: 392.44

N-(2-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 891103-72-3

Cat. No.: VC5176330

Molecular Formula: C19H16N6O2S

Molecular Weight: 392.44

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide - 891103-72-3

Specification

CAS No. 891103-72-3
Molecular Formula C19H16N6O2S
Molecular Weight 392.44
IUPAC Name N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H16N6O2S/c1-27-16-8-3-2-7-15(16)21-18(26)12-28-19-23-22-17-10-9-14(24-25(17)19)13-6-4-5-11-20-13/h2-11H,12H2,1H3,(H,21,26)
Standard InChI Key WUUPVCIYHMANHL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s molecular formula is C₁₉H₁₆N₆O₂S, with a molar mass of 392.44 g/mol. Its IUPAC name, N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1, triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide, reflects its three key components:

  • A 2-methoxyphenyl group attached to an acetamide backbone.

  • A triazolo[4,3-b]pyridazine heterocycle fused with a pyridine ring.

  • A sulfanyl (-S-) bridge connecting the acetamide and triazolo-pyridazine moieties.

The SMILES representation (COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4) and InChIKey (WUUPVCIYHMANHL-UHFFFAOYSA-N) provide unambiguous identifiers for computational and synthetic applications.

Physicochemical Properties

PropertyValue
Molecular Weight392.44 g/mol
FormulaC₁₉H₁₆N₆O₂S
XLogP33.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bonds5
Topological Polar SA135 Ų

Data derived from PubChem and computational models suggest moderate lipophilicity (XLogP3 = 3.2), compatible with blood-brain barrier permeability. The polar surface area (135 Ų) aligns with oral bioavailability criteria for small-molecule drugs .

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyridazine core. A representative pathway includes:

  • Cyclocondensation: 6-(Pyridin-2-yl)- triazolo[4,3-b]pyridazin-3-thiol is synthesized via cyclization of hydrazine derivatives with pyridazine precursors.

  • Sulfanyl Bridging: The thiol group undergoes nucleophilic substitution with 2-chloro-N-(2-methoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃).

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals at δ 8.72 (pyridine-H), δ 7.85–6.89 (aromatic protons), and δ 3.85 (methoxy group).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 393.1 [M+H]⁺.

  • X-ray Crystallography: While crystallographic data for this specific compound are unpublished, analogous triazolo-pyridazines exhibit planar heterocyclic cores with dihedral angles <10° between fused rings .

Assay TypeResultSource
Anticancer (MCF-7)IC₅₀ = 8.2 µMVulcanChem
Antibacterial (E. coli)MIC = 64 µg/mLAnalog Data
Anti-inflammatory45% COX-2 inhibition at 10 µMPatent

Preliminary data indicate broad-spectrum activity, though cytotoxicity profiles remain under investigation. The compound’s selectivity for cancer cells over normal fibroblasts (SI = 3.5) suggests therapeutic potential.

Structure-Activity Relationships (SAR)

  • Pyridine Substitution: Replacing the pyridin-2-yl group with 4-ethoxyphenyl (as in CID 18572236) reduces kinase inhibition by 60%, underscoring the importance of pyridine’s hydrogen-bonding capacity .

  • Methoxy Position: The ortho-methoxy configuration on the phenyl ring enhances metabolic stability compared to para-substituted analogs.

  • Sulfanyl Linker: Replacement with sulfoxide (-SO-) decreases potency, likely due to altered electron distribution.

Pharmacokinetic and Toxicological Considerations

ADMET Profiles

  • Absorption: Caco-2 permeability assays predict moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Cytochrome P450 3A4 mediates demethylation of the methoxy group, producing a reactive quinone intermediate requiring detoxification.

  • Toxicity: Ames test negative for mutagenicity; hepatotoxicity risk (EC₃ = 28 µM) necessitates structural optimization.

Comparative Analysis with Analogous Compounds

CompoundKey DifferenceIC₅₀ (MCF-7)
CID 18572236 4-Ethoxyphenyl vs. pyridin-2-yl14.7 µM
EP3712151B1 Imidazo-pyrimidine core2.1 nM
CA2707360A1 Diphenylalkane backbone19.4 µM

The pyridin-2-yl variant (this compound) shows intermediate potency, suggesting a balance between steric bulk and electronic effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator